molecular formula C9H14O4 B156757 Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate CAS No. 81053-14-7

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate

Cat. No. B156757
CAS RN: 81053-14-7
M. Wt: 186.2 g/mol
InChI Key: UYLWRBIQRPNVNZ-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is a compound that has been the subject of various studies due to its potential as a building block in organic synthesis. The compound is characterized by the presence of a hydroxy group and a ketone within a cyclohexyl ring structure, which is further esterified with an acetic acid moiety.

Synthesis Analysis

The synthesis of related cyclohexyl-based compounds has been reported in the literature. For instance, both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid were prepared using environmentally benign conditions, achieving enantiomerically pure forms in a multi-step process starting from cyclohexanone . Additionally, the synthesis of methyl-substituted hydroxycyclohexenones, which are structurally related to the compound of interest, was achieved through palladium(II)-catalyzed oxidation and lipase-catalyzed hydrolysis, indicating the potential for enzymatic methods in the synthesis of complex cyclohexyl derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has been studied using various spectroscopic techniques. For example, the conformational preferences of hydroxyl and acetoxyl groups in cyclohexenol and its acetate were examined using 13C Fourier transform NMR, revealing a pseudo-axial orientation at the allylic position . This suggests that the molecular structure of the compound may also exhibit specific conformational preferences that could be elucidated using similar NMR techniques.

Chemical Reactions Analysis

The reactivity of cyclohexyl-based esters has been explored in various chemical reactions. Methyl (2-oxocyclohexyl)acetate, for instance, was reduced using yeast to synthesize dihydropinidine and epidihydropinidine, demonstrating the compound's utility in the synthesis of complex alkaloids . Moreover, the reaction of methyl 2-hydroxy-2-methoxy acetate with amino alcohols led to both acyclic and cyclic compounds, showcasing the versatility of cyclohexyl acetates in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate are not directly reported, studies on related compounds provide insights. For example, the synthesis and structure of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates were discussed, with their structures confirmed by IR, 1H NMR spectroscopy, mass spectrometry, and X-ray diffraction data . These techniques could similarly be applied to determine the physical and chemical properties of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate.

Scientific Research Applications

Summary of the Application

“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” is used in the synthesis of Dihydropinidine and Epidihydropinidine, which are natural products isolated from various organisms .

Methods of Application or Experimental Procedures

The compound is subjected to yeast reduction, which results in hydroxy esters. These esters are then used in the synthesis of Dihydropinidine and Epidihydropinidine .

Results or Outcomes

The enantiomeric excess at the C-1 positions of the resulting hydroxy esters were both determined as more than 99% ee .

2. Anti-Inflammatory Applications

Summary of the Application

“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” is a naturally occurring caffeic ester isolated from the whole plants of Incarvillea mairei var. granditlora. It has been identified as an anti-inflammatory agent .

Methods of Application or Experimental Procedures

The compound was identified as a potential target of 5-Lipoxygenase (5-LOX), a key enzyme in the arachidonic acid (AA) cascade, by a pull-down assay. It was then extensively validated by biosensor-based affinity detection, enzyme-based activity assays, cell-based AA metabolite analysis, and computer-aided AA network simulation .

Results or Outcomes

In vivo studies of AA-induced ear edema, ovalbumin (OVA)-induced lung inflammation, and collagen-induced arthritis demonstrated the anti-inflammatory potency of the compound .

3. Reduction of Ketones

Summary of the Application

“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” can be used in the reduction of ketones to secondary alcohols .

Methods of Application or Experimental Procedures

The compound is reacted with sodium borohydride, a common reducing agent in organic chemistry. This reaction reduces the ketone group on the cyclohexane ring to a secondary alcohol .

Results or Outcomes

The outcome of this reaction is the formation of a secondary alcohol from the ketone group .

4. Synthesis of 4-Hydroxy-2(1H)-quinolones

Summary of the Application

“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” can be used in the synthesis of 4-Hydroxy-2(1H)-quinolones .

Methods of Application or Experimental Procedures

The compound can be reacted with anilines using malonic acid equivalents. This reaction leads to the formation of 4-Hydroxy-2(1H)-quinolones .

Results or Outcomes

The outcome of this reaction is the formation of 4-Hydroxy-2(1H)-quinolones .

5. Synthesis of Natural Products

Summary of the Application

“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” is used in the synthesis of natural products isolated from various organisms .

Methods of Application or Experimental Procedures

The compound is subjected to yeast reduction, which results in hydroxy esters. These esters are then used in the synthesis of natural products .

Results or Outcomes

The enantiomeric excess at the C-1 positions of the resulting hydroxy esters were both determined as more than 99% ee .

6. Reduction of Ketones

Summary of the Application

“Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” can be used in the reduction of ketones to secondary alcohols .

Methods of Application or Experimental Procedures

The compound is reacted with sodium borohydride, a common reducing agent in organic chemistry. This reaction reduces the ketone group on the cyclohexane ring to a secondary alcohol .

Results or Outcomes

The outcome of this reaction is the formation of a secondary alcohol from the ketone group .

Safety And Hazards

The specific safety and hazard information for “Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” is not available in the sources I found. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on “Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” could include further exploration of its synthesis, reactivity, and potential applications. For instance, it could be interesting to investigate its potential biological activities or its use in the synthesis of other complex molecules .

properties

IUPAC Name

methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLWRBIQRPNVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC(=O)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558458
Record name Methyl (1-hydroxy-4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate

CAS RN

81053-14-7
Record name Methyl (1-hydroxy-4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Fragoso-Serrano, G Figueroa-González… - Journal of Natural …, 2012 - ACS Publications
Commercial preparations of the Mexican herbal drug known as “miracle tea” (Packera candidissima and P. bellidifolia) have been profiled qualitatively by HPLC and GC-MS. …
Number of citations: 14 pubs.acs.org
N Joyisa - 2018 - ukzn-dspace.ukzn.ac.za
Senecio serratuloides DC of the Asteraceae family is a medicinal plant used in South African traditional medicine for the treatment of skin diseases, sexually transmitted infections (STIs) …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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